Sodium sulfate

Description

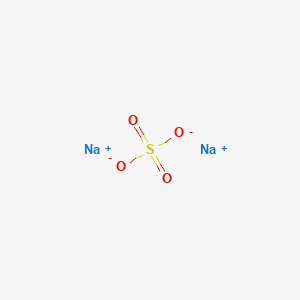

Structure

2D Structure

Properties

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Preparation Routes

Kinetic Studies of Sodium Sulfate (B86663) Synthesis

The study of reaction kinetics is crucial for understanding and optimizing the synthesis of sodium sulfate. This section explores the kinetics of this compound formation through reactive crystallization and nucleation in aqueous systems.

Reactive Crystallization Processes

Reactive crystallization is an advantageous method for producing this compound as it combines the chemical reaction and crystallization into a single step, which can lead to high-purity products at a lower energy cost. acs.org This process involves altering the solid-liquid equilibrium of the system, often through the addition of an antisolvent, to generate supersaturation and induce precipitation of the product. acs.org

The synthesis of this compound via reactive crystallization can be achieved through the reaction of sodium chloride and sulfuric acid in an aqueous solution. acs.org Studies have shown this method to be highly selective towards anhydrous this compound, achieving yields greater than 95% by weight. acs.orgacs.org

An antisolvent is a solvent that is miscible with the primary solvent but in which the solute has low solubility. In the reactive crystallization of this compound, the addition of an antisolvent to the aqueous reaction mixture reduces the solubility of the this compound product, thereby creating the necessary supersaturation for crystallization to occur. acs.orgavantipublishers.com The driving force for crystallization is generated by the reduction of free water molecules available for ion hydration as the antisolvent binds with water. avantipublishers.com

The selection of an appropriate antisolvent is critical and is based on creating a high solubility for the reactants (e.g., sodium chloride) and a low solubility for the product (this compound). acs.orgacs.org Ethanol (B145695) and methanol (B129727) have been identified as effective antisolvents for this process. acs.org For reasons of workplace safety, health, and commercial availability, ethanol is often the preferred choice. acs.org The use of an antisolvent like acetone (B3395972) has also been explored, particularly for controlling the hydrate (B1144303) form and particle size distribution of the resulting this compound crystals. acs.org

To study the kinetics of this compound synthesis, an adiabatic batch reactor is often employed. acs.orgscribd.com This setup allows for the correlation between the temperature increase, resulting from the exothermic nature of the reaction, and the consumption of reactants and formation of solid crystals. acs.org By operating under adiabatic conditions (no heat exchange with the surroundings), the change in temperature can be directly related to the heat effects of the reaction. acs.org

The thermometric method is used to monitor the temperature change over time, and this data is then used to determine the reaction rate. acs.orgresearchgate.net The initial reaction rate methodology can be applied to determine the reaction order and specific reaction rate constants. acs.orgacs.org For the reaction between sodium chloride and sulfuric acid in the presence of ethanol, the reaction rate has been found to correspond to an elementary reaction. acs.orgacs.org

Mathematical models for the adiabatic batch reactor couple material and energy balances to relate temperature variations to changes in reactant concentrations. acs.org These models have shown good agreement with experimental data, with reported absolute average deviations around 1.15%. acs.orgacs.orgresearchgate.net

| Kinetic Study Parameters for this compound Synthesis in an Adiabatic Batch Reactor | Value / Description | Reference |

| Reactants | Sodium chloride, Sulfuric acid | acs.org |

| Antisolvent | Ethanol | acs.org |

| Reactor Type | Adiabatic Batch Reactor | acs.org |

| Monitoring Method | Thermometric | acs.org |

| Kinetic Analysis | Initial reaction rate methodology | acs.org |

| Reaction Type | Elementary | acs.org |

| Product Selectivity | High for anhydrous Na2SO4 | acs.org |

| Yield | > 95 wt % | acs.orgacs.org |

| Model Agreement (AAD) | ~1.15% | acs.orgacs.orgresearchgate.net |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound is increasingly important for environmental sustainability and economic viability. These principles aim to reduce waste, improve energy efficiency, and utilize renewable resources.

Waste Prevention and Minimization Strategies

A primary focus of green chemistry in this compound production is the prevention and minimization of waste. aascit.org Traditionally, this compound is often a byproduct of other chemical processes, and in some cases, it is considered a waste product itself, particularly in the battery industry. worley.comaquametals.com

Strategies for waste minimization include the recovery and reuse of this compound from industrial effluents. unitopaquacare.com Technologies like membrane distillation and membrane crystallization are being employed to treat industrial wastewater, allowing for the recovery of high-quality this compound while also generating fresh water. researchgate.net This approach not only prevents the release of sulfate-rich wastewater into the environment but also turns a potential pollutant into a valuable resource, aligning with circular economy principles. unitopaquacare.comresearchgate.net

Another innovative approach is the utilization of waste streams from one industry as a raw material for another. For example, sulfidic spent caustic, a hazardous waste from Liquefied Petroleum Gas (LPG) processing, can be used as a raw material to produce this compound. aascit.org This not only provides an inexpensive route for this compound production but also offers a solution for treating a problematic waste stream. aascit.org Similarly, waste this compound from the battery industry is being explored for use in the preparation of alkali-activated materials, which can serve as alternatives to Portland cement. acs.org

In the context of battery manufacturing, where this compound is a significant byproduct, efforts are underway to develop processes that eliminate its production altogether. worley.com This represents the ultimate form of waste prevention. For existing facilities, recycling this compound back into valuable reagents like sulfuric acid and sodium hydroxide (B78521) through processes such as salt splitting is an option, though it can be energy-intensive. worley.com

Atom Economy in Synthetic Pathways

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product.

The primary synthetic routes for this compound are the Mannheim and Hargreaves processes. atamanchemicals.comprocurementresource.com

The Mannheim process reacts sodium chloride with sulfuric acid: 2NaCl + H₂SO₄ → Na₂SO₄ + 2HCl testbook.com

The Hargreaves process uses sulfur dioxide, oxygen, water, and sodium chloride: 4NaCl + 2SO₂ + O₂ + 2H₂O → 2Na₂SO₄ + 4HCl testbook.comvedantu.com

In both processes, hydrogen chloride (HCl) is a significant byproduct. atamanchemicals.comscribd.com From an atom economy perspective, the value of these processes is greatly enhanced when the HCl is also a desired and utilized product. In many industrial settings, the production of hydrochloric acid is the primary goal, and this compound is the byproduct. sciencemadness.org

Energy Efficiency in Manufacturing Processes

Improving energy efficiency is a critical aspect of greening the production of this compound. The traditional Mannheim process is known to be energy-intensive due to the high temperatures (over 600-800°C) required in the furnace. scribd.comgoogle.commade-in-china.com

Efforts to improve the energy efficiency of the Mannheim process include modifications to the furnace design, such as improving the flue design to make better use of energy. made-in-china.comaldfrp.com Using alternative heating methods, like a gas generator, and implementing PLC automatic control systems to optimize feedstock ratios can also lead to energy savings. made-in-china.commade-in-china.com

In contrast, some alternative processes are inherently less energy-intensive. For example, the process of reacting potassium chloride with this compound to produce potassium sulfate fertilizer is reported to be less energy-intensive than the traditional high-temperature reaction of potassium chloride and sulfuric acid. acs.org

The recovery of this compound from brines through solar evaporation is an example of a process with low energy consumption for the initial concentration steps. epa.gov However, subsequent processing to produce anhydrous this compound may require additional energy inputs.

Use of Renewable Feedstocks in Synthesis

The principle of using renewable feedstocks in chemical production is aimed at reducing reliance on finite fossil resources. rsc.org While the primary raw materials for large-scale this compound production, sodium chloride and sulfuric acid (often derived from sulfur), are not typically considered renewable in the same way as biomass, there are emerging pathways and related applications that touch upon this green chemistry principle.

The direct synthesis of this compound from renewable feedstocks is not a common industrial practice. However, the broader chemical industry is exploring the use of biomass to produce a wide range of chemicals. rsc.org For example, lignocellulosic biomass can be a source for various chemical building blocks. rsc.orgnih.gov While not a direct route to this compound, the integration of bio-refineries could, in principle, provide precursors for the chemicals involved in its synthesis or for chemicals that this compound is used to produce.

A more direct link can be found in the production of surfactants, a major application for this compound derivatives. For instance, dodecanol, which can be produced from lignocellulose-derived methyl isobutyl ketone, is a feedstock for the production of sodium dodecyl sulfate (SDS), a widely used surfactant. nih.gov This represents an indirect route where renewable resources are used to create a product that is chemically related to this compound's applications.

Furthermore, the use of biofuels, derived from sources like vegetable oils, animal fats, and algal biomass, is a major area of renewable feedstock utilization. nih.gov While not directly related to this compound synthesis, the processing of these renewable feedstocks sometimes involves chemicals that can be produced in integrated chemical plants where this compound might be a byproduct.

The focus on a circular economy also drives the use of what can be considered "renewable" in a broader sense, such as waste streams. acs.org Using waste this compound from one process as a raw material for another, as seen in the production of fertilizers or construction materials, aligns with the goal of resource conservation, a core tenet of green chemistry. acs.orgacs.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be achieved through the catalytic oxidation of sodium sulfide (B99878). This process is significant for treating industrial wastewater containing sulfide compounds. Research has shown that graphite-like carbons, specifically a type known as Sibunits, are effective catalysts for the liquid-phase oxidation of sodium sulfide into this compound. researchtrends.net This reaction is typically conducted using oxygen at elevated temperatures, ranging from 90 to 130°C, and an oxygen pressure of 10 atm. researchtrends.net

The effectiveness of carbon-based catalysts stems from their high resistance to the alkaline media often present in these reactions. researchtrends.net However, the process can be complex, with the potential formation of intermediate products like sodium thiosulfate, particularly at lower temperatures. researchtrends.net The selectivity towards this compound as the final product is a key parameter; studies have shown that while some carbon catalysts yield selectivity below 50%, others, particularly when enhanced with phthalocyanine (B1677752) complexes of metals like iron and cobalt, can achieve yields of about 95% at temperatures between 140-145°C. researchtrends.net

Novel Recovery and Regeneration Techniques

The discharge of this compound in industrial effluents, particularly from sectors like mining, battery production, and pulp and paper, is a growing concern that has spurred the development of advanced recovery and regeneration technologies. vttresearch.comresearchgate.net These methods aim to convert this compound waste into valuable chemicals, promoting a circular economy. vttresearch.com

Electrodialysis for this compound Regeneration

Electrodialysis (ED) has emerged as a technically and economically viable solution for recycling and regenerating this compound from concentrated waste streams. vttresearch.com The process utilizes an electric field and ion-exchange membranes to separate and transport ions from a solution. acs.org This technique can effectively split this compound wastewater into valuable product-quality chemicals, namely sodium hydroxide and sulfuric acid, which can often be reused on-site. vttresearch.com

A significant advancement in electrodialysis is the use of bipolar membranes (BPM). Bipolar Membrane Electrodialysis (BMED) is a technology that combines conventional electrodialysis with bipolar membranes, which are composed of a cation-exchange layer and an anion-exchange layer. researchgate.netresearchgate.net When subjected to a DC electric field, the key function of a bipolar membrane is its ability to dissociate water molecules at the interface between its layers into hydrogen (H⁺) and hydroxide (OH⁻) ions. researchgate.netmdpi.com This water-splitting capability is central to the process of converting salt solutions into their corresponding acids and bases without the addition of other chemical reagents. researchgate.netresearchgate.net

In the BMED process for this compound (Na₂SO₄) treatment, a three-chamber membrane stack configuration is often used. researchgate.net The this compound solution is fed into a central chamber situated between a cation-exchange membrane (CEM) and an anion-exchange membrane (AEM). researchgate.net Under the influence of an electric field, the sodium ions (Na⁺) migrate through the CEM towards the cathode and combine with the hydroxide ions (OH⁻) generated by the bipolar membrane, forming sodium hydroxide (NaOH). mdpi.comaalto.fi Simultaneously, the sulfate ions (SO₄²⁻) travel through the AEM towards the anode and combine with the hydrogen ions (H⁺) from the bipolar membrane to produce sulfuric acid (H₂SO₄). mdpi.comaalto.fi

This conversion is highly effective, with studies reporting a this compound conversion rate close to 100%. researchgate.netmdpi.com The purity of the resulting products is also high, with research indicating purities of up to 98.23% for sodium hydroxide and 98.32% for sulfuric acid. researchgate.netmdpi.com The final concentrations achieved can vary based on process conditions, with some studies achieving 5.5 wt% for H₂SO₄ and 6.5 wt% for NaOH. mdpi.comaalto.fi

The efficiency and economic viability of the BMED process are dependent on several key operational parameters. Optimizing these factors is crucial for maximizing product yield and minimizing energy consumption.

Feed Salt Concentration: The initial concentration of this compound in the feed solution is a critical factor. An optimal concentration range is necessary to ensure sufficient ion availability for transport without causing excessive membrane resistance. Studies suggest an optimal range of 0.2 to 0.3 mol·L⁻¹ for the feed solution to ensure a good acid-base yield. mdpi.com

Current Density: This is one of the most significant factors, directly influencing the ion transport rate, current efficiency, and energy consumption. mdpi.com While higher current densities can increase production rates, they also lead to higher energy consumption and can decrease current efficiency due to undesired ion leakage. researchgate.netdeswater.com An optimal current density of 30 mA·cm⁻² has been identified in some studies to balance economic benefits and performance. mdpi.com

Flow Rate: The circulation flow rate of the solutions through the membrane stack also impacts performance. A study determined that the best flow rate was 500 mL·min⁻¹. mdpi.com

Temperature: Temperature affects the viscosity and conductivity of the effluent, with higher temperatures generally leading to improved current efficiency. mdpi.comaalto.fi

Other Factors: The volume ratio of the different solution compartments can also influence the process. mdpi.com Additionally, research has explored strategies like adding a conjugate salt, such as ammonium (B1175870) sulfate, to the feed compartment to increase the concentration of the produced sulfuric acid. nih.gov

Table 1: BMED Process Optimization Parameters for this compound Conversion

| Parameter | Optimal Range/Value | Impact | Source(s) |

| Feed Concentration | 0.2–0.3 mol·L⁻¹ | Affects acid-base yield and membrane resistance. | mdpi.com |

| Current Density | 10–50 mA·cm⁻² (Optimal: 30 mA·cm⁻²) | Determines current efficiency, energy consumption, and capital cost. | mdpi.comdeswater.com |

| Flow Rate | 500 mL·min⁻¹ | Influences mass transfer and process efficiency. | mdpi.com |

| Temperature | Up to 41°C | Affects viscosity, conductivity, and improves current efficiency. | mdpi.comaalto.fi |

| Volume Ratio (Acid/Base:Feed) | 1:2 | Influences desalination performance and final product concentration. | mdpi.com |

Membrane Separation Technologies

Beyond electrodialysis, other pressure-driven membrane technologies are employed for the recovery and concentration of this compound from industrial wastewater.

Nanofiltration (NF): This technology is particularly effective for sulfate ion removal. google.com NF membranes possess charged groups that selectively reject multivalent anions like sulfate (SO₄²⁻) with high efficiency (typically 93-98%), while allowing most monovalent ions such as chloride to pass through. jiuwumembrane.comreminewater.eusynderfiltration.com This selective separation makes nanofiltration a practical alternative for concentrating and desalinating dyes, treating landfill leachate, and recovering brine in various industrial processes. synderfiltration.com In some applications, NF can concentrate a waste aqueous stream to up to 14.1% this compound. google.com

Reverse Osmosis (RO): Reverse osmosis is another widely used membrane technology for treating wastewater containing this compound. saltworkstech.com Unlike the more selective nanofiltration, RO membranes reject nearly all total dissolved solids (TDS), producing a high-quality permeate (freshwater) and a concentrated brine stream. saltworkstech.commdpi.com RO systems can be used to concentrate this compound solutions significantly. saltworkstech.com Often, NF and RO are used in combination in a multi-stage process to treat this compound wastewater, which can help realize zero liquid discharge by concentrating the salt for recovery and recycling the treated water. google.com

Table 2: Comparison of Membrane Technologies for this compound Recovery

| Technology | Principle | Key Feature | Application | Source(s) |

| Bipolar Membrane Electrodialysis (BMED) | Electric field-driven ion transport and water splitting | Converts Na₂SO₄ into H₂SO₄ and NaOH | Regeneration of valuable chemicals from waste salt streams | vttresearch.commdpi.com |

| Nanofiltration (NF) | Pressure-driven separation with charge-based selectivity | High rejection of divalent ions (SO₄²⁻), lower rejection of monovalent ions | Selective removal and concentration of sulfates from wastewater | jiuwumembrane.comreminewater.eusynderfiltration.com |

| Reverse Osmosis (RO) | Pressure-driven separation against osmotic pressure | High rejection of all total dissolved solids (TDS) | Water reclamation and pre-concentration of salt solutions | saltworkstech.commdpi.com |

Recrystallization Methods for Purification

Recrystallization is a fundamental purification technique used to obtain high-purity this compound. utep.edutiu.edu.iq This process relies on the principle that the solubility of most substances, including this compound, changes with temperature. tiu.edu.iqebner-co.de By dissolving the impure this compound in a suitable solvent at a high temperature and then allowing it to cool, purer crystals of this compound can be formed, leaving the impurities behind in the solution. utep.edutiu.edu.iq

Cooling crystallization is a common method for this compound purification. utep.eduebner-co.de When a this compound solution is cooled below approximately 32°C, it crystallizes as this compound decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt. ebner-co.de The rate of cooling is a critical parameter; slow cooling allows for the growth of larger, purer crystals, while rapid cooling can lead to the formation of small crystals that trap impurities from the mother liquor. utep.edu A study demonstrated that slow cooling crystallization in a specially designed heat exchanger crystallizer could effectively remove arsenate impurities from a this compound solution, with arsenic levels in the resulting crystals being below detection limits. utep.edu

Evaporation crystallization is another technique used, particularly when anhydrous this compound (thenardite) is the desired product. ebner-co.de This process is carried out at temperatures above the transformation point to the decahydrate form. ebner-co.de Mechanical vapor recompression is often employed in this process due to the low boiling point elevation of this compound solutions. ebner-co.de

Freeze crystallization is an innovative and energy-efficient method for recovering this compound and water from brines. eares.orgmdpi.com This technique takes advantage of the temperature-dependent solubility of salts. mdpi.com As the brine is cooled to its freezing point, ice crystals form, and the concentration of the remaining brine increases until it becomes supersaturated with this compound, which then crystallizes out. eares.orgmdpi.com This method has been shown to be effective in treating reverse osmosis brine rich in this compound. eares.org

The following table provides an overview of different recrystallization methods for this compound purification:

| Recrystallization Method | Key Principle | Product Form | Notable Features | Reference |

| Slow Cooling Crystallization | Decreased solubility at lower temperatures | This compound decahydrate (Na₂SO₄·10H₂O) | Produces large, pure crystals; effective at removing impurities like arsenate. | utep.edu |

| Evaporation Crystallization | Exceeding saturation limit through evaporation | Anhydrous this compound (Na₂SO₄) | Performed above 32°C; often uses mechanical vapor recompression. | ebner-co.de |

| Freeze Crystallization | Cooling to freezing point to form ice and crystallize salt | This compound decahydrate (Na₂SO₄·10H₂O) | Energy-efficient; recovers both water (as ice) and salt. | eares.orgmdpi.com |

Recovery from Industrial By-products and Waste Streams

The recovery of this compound from industrial by-products and waste streams is an increasingly important aspect of sustainable industrial practices. eitrawmaterials.euvttresearch.com Various industries, including coal chemical production, mining, and battery manufacturing, generate significant quantities of wastewater containing this compound. researchgate.netvttresearch.commdpi.com Treating these waste streams not only mitigates environmental pollution but also allows for the recovery of valuable this compound. vttresearch.comgoje-mvr.com

The coal chemical industry produces large volumes of high-salinity wastewater that is rich in this compound and sodium chloride. mdpi.com The direct discharge of this wastewater is environmentally harmful, and its high salt content makes it difficult to treat using conventional biological methods. goje-mvr.com Consequently, "zero liquid discharge" strategies, which focus on water reuse and salt recovery, are being increasingly implemented. mdpi.com

Fractional crystallization is a key technology for recovering salts from this wastewater. mdpi.com This method leverages the different solubilities of this compound and sodium chloride at various temperatures to achieve their separation. mdpi.com For instance, by concentrating the wastewater, a large amount of this compound can be precipitated and recovered. mdpi.com A process involving pretreatment with activated carbon, followed by electrodialysis and mechanical vapor recompression for concentration, and then cooling crystallization has been developed to recover high-purity this compound (≥98.5%) and sodium chloride from this type of wastewater. goje-mvr.com

Membrane technologies also play a crucial role. A full-scale study at a coal chemical plant demonstrated the use of nanofiltration to separate and recover this compound and sodium chloride. researchgate.net Another approach combines reverse osmosis with dish-tube reverse osmosis to concentrate the saline wastewater after biological treatment, achieving a this compound recovery of 94.4%. researchgate.netasianpubs.org

The table below summarizes findings on this compound recovery from coal chemical wastewater:

| Technology | Purity of Recovered Na₂SO₄ | Recovery Rate of Na₂SO₄ | Reference |

| Fractional Crystallization | ≥98.5% | >90% | goje-mvr.com |

| Nanofiltration | - | Initial rejection rate of 99.5% | researchgate.net |

| Reverse Osmosis + Dish-Tube Reverse Osmosis | - | 94.4% | researchgate.netasianpubs.org |

| Nanofiltration + Evaporative Crystallization | >99.0% | - | dupont.com |

The mining and battery manufacturing industries are also significant sources of this compound-containing effluents. vttresearch.comadven.com The production of lithium-ion batteries, for example, generates substantial amounts of this compound as a by-product. eitrawmaterials.eu It is estimated that for every gigawatt-hour (GWh) of battery capacity produced, approximately 2.6 kilotons of this compound are generated. eitrawmaterials.eu With the projected growth of the battery market, managing this waste stream is a critical challenge. eitrawmaterials.eu

Several technologies are being developed and implemented to recover and recycle this compound from these effluents. Electrodialysis, particularly bipolar membrane electrodialysis (BPED), is an emerging technology that can convert this compound waste into valuable chemicals like sodium hydroxide and sulfuric acid, which can then be reused in the production process. eitrawmaterials.euvttresearch.com This approach promotes a circular economy and reduces the environmental impact of battery manufacturing. eitrawmaterials.eu

Freeze crystallization is another effective method for treating mining wastewater rich in this compound. eares.org By cooling the brine, potable water can be recovered in the form of ice, while this compound crystallizes out and can be collected. eares.org This process is more energy-efficient and environmentally friendly compared to traditional methods like evaporation. eares.org

The following table presents information on this compound recovery from mining and battery industry effluents:

| Industry | Technology | Key Outcome | Reference |

| Battery Industry | Bipolar Membrane Electrodialysis (BPED) | Converts this compound to sodium hydroxide and sulfuric acid for reuse. | eitrawmaterials.eu |

| Mining Industry | Freeze Crystallization | Recovers potable water (as ice) and this compound decahydrate. | eares.org |

| Battery Industry | Electrodialysis | Regenerates this compound into useful chemicals, reducing purchase and transport costs. | vttresearch.com |

Agricultural Drainage Salt Recovery

The accumulation of saline agricultural drainage water, particularly in arid and semi-arid irrigated regions, presents a significant environmental challenge. asabe.orgacs.org This brine, a result of repeated water use for irrigation, contains a mixture of soluble minerals and can lead to soil salinization and the degradation of farmland. asabe.orgfao.org In areas like the San Joaquin Valley in California, agricultural drainage salt generation can exceed 600,000 tons annually, occupying valuable land for storage and disposal. acs.orgnih.gov However, this environmental liability can be transformed into a resource by recovering valuable chemical compounds. One such approach is the extraction of this compound, a major component of this drainage salt, creating a value-added product from a waste stream. acs.orgkoreascience.kr

The primary method for recovering this compound from agricultural drainage is based on fractional crystallization, which exploits the differential solubility of the various salts present in the brine, chiefly this compound and sodium chloride. koreascience.kr The solubility of this compound in water is highly dependent on temperature, increasing significantly up to 32.38 °C, whereas the solubility of sodium chloride remains relatively constant across a wide temperature range. koreascience.kr This principle allows for their separation through a controlled temperature-swing process.

The recovery process generally involves the following steps:

Collection and Dissolution : The raw agricultural drainage salt, which is often contaminated with soil and other insoluble materials, is collected from solar evaporators. koreascience.kr It is then mixed with water and heated to a temperature of approximately 40°C to dissolve the soluble salts, particularly maximizing the dissolution of this compound. koreascience.kr

Filtration : The resulting solution is filtered to remove the insoluble solids. koreascience.kr

Concentration : To increase the yield, the filtrate can be concentrated by evaporating excess water. This step is often facilitated by solar energy in large-scale operations. asabe.orgkoreascience.kr

Crystallization : The concentrated solution is then cooled to a lower temperature, for instance, around 10°C. koreascience.kr This sharp decrease in temperature reduces the solubility of this compound, causing it to precipitate out of the solution in its hydrated form, this compound decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt. koreascience.krgoogle.com

Separation and Drying : The precipitated crystals are separated from the remaining brine through filtration and are subsequently dried. koreascience.kr Repeated recrystallization can be employed to achieve higher levels of purity. koreascience.kr

This method is particularly suitable for regions with significant daily temperature variations, as the natural cooling at night can be harnessed for the crystallization step, making the process more energy-efficient and economically viable. asabe.orgkoreascience.kr

Studies have demonstrated the feasibility of this recovery method. Research using drainage salt from California's San Joaquin Valley has shown that this compound can be successfully produced and purified. koreascience.kr The purity and recovery rates are key metrics for evaluating the process's effectiveness.

Purity of Recovered this compound The purity of the final this compound product can vary based on the initial composition of the drainage salt and the number of recrystallization cycles performed.

| Sample Source/Description | Achieved Purity (%) | Reference |

| General Range from Drainage Salt | 67% - 99.91% | acs.orgkoreascience.kr |

| Recovered from Mendota, CA | >98.8% | acs.orgkoreascience.kr |

| Highly Purified Sample (III) | 99.91% | nih.govkoreascience.kr |

| Process Variation | Recovery Rate (% wt) | Notes |

| Without Solution Concentration | 3.38% - 10.43% | Yield is based on direct cooling of the initial filtrate. koreascience.kr |

| With Evaporation Concentration | 11.94% - 14.16% | Evaporating excess water before cooling significantly increases yield. koreascience.kr |

| Theoretical Potential Recovery | 28% - >85% | Dependent on drainage feed composition and local meteorological conditions. asabe.org |

Typical Recrystallization Process Parameters The efficiency of the separation is governed by the temperatures used during the dissolution and crystallization phases.

| Process Step | Parameter | Typical Value | Rationale |

| Dissolution | Temperature | 40°C | Maximizes the solubility of this compound relative to other salts. koreascience.kr |

| Crystallization | Temperature | 10°C | Significantly decreases this compound solubility, inducing precipitation. koreascience.kr |

This recovery technique is often envisioned as part of a larger Integrated Farm Drainage Management (IFDM) system. asabe.org Such systems utilize sequential water reuse on increasingly salt-tolerant plants to reduce the final volume of brine before it enters solar evaporators for salt crystallization, thus creating a more sustainable agricultural model in water-scarce regions. asabe.orgfao.org

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in identifying the molecular structure of sodium sulfate (B86663) and its hydrates. itwreagents.com Techniques such as Infrared (IR) and Raman spectroscopy are particularly valuable for probing the vibrational characteristics of the sulfate ion and its surrounding water molecules, providing insights into the compound's structure and bonding. itwreagents.comresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for characterizing sodium sulfate, especially in its hydrated form, this compound decahydrate (B1171855). spectroscopyonline.com The tetrahedral structure of the inorganic sulfate radical gives rise to distinct absorption bands in the FT-IR spectrum. spectroscopyonline.com Key characteristic regions include antisymmetric stretching vibrations, asymmetric deformation vibrations, and symmetric deformation vibrations of the sulfate group. spectroscopyonline.com For this compound decahydrate, prominent peaks are observed around 3551 cm⁻¹, 3476 cm⁻¹, 3416 cm⁻¹, 1626 cm⁻¹, 1118 cm⁻¹, 620 cm⁻¹, 477 cm⁻¹, and 422 cm⁻¹. spectroscopyonline.com The broad absorption near 3400 cm⁻¹ corresponds to the stretching vibrations of water molecules, while the sharp peak around 1637 cm⁻¹ is due to their deformation vibration. spectroscopyonline.com These spectral features are influenced by the crystal structure and the nature of the cation, allowing for differentiation from other sulfate minerals. spectroscopyonline.com

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the sulfate ion. tandfonline.com In aqueous solutions of this compound, two primary vibrational modes are observed: one at 985 cm⁻¹ corresponding to the S-O symmetric stretching mode, and another at 3447 cm⁻¹ for the O-H stretching mode of water. optica.org When this compound crystals dissolve in water, the Raman peak for the S-O vibrational modes shifts to a lower wavenumber, indicating a weakening of the S-O bond. optica.org High-temperature Raman spectroscopy has been effectively used to distinguish between the various crystalline phases of anhydrous this compound, such as thenardite (form V), which converts to the hexagonal form I upon heating, and subsequently to the orthorhombic form III during cooling. tandfonline.com

Diffraction Methods for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary technique for identifying the different crystalline phases of this compound. iucr.org this compound is known to exist in several polymorphic forms, including the anhydrous forms thenardite (phase V) and various high-temperature phases (I, II, III), as well as hydrated forms like mirabilite (this compound decahydrate) and the metastable heptahydrate. iucr.orgugr.es XRD analysis allows for the unambiguous identification of these phases based on their unique diffraction patterns. researchgate.net

The common anhydrous form, thenardite, and the hydrated form, mirabilite, have distinct XRD patterns that allow for their differentiation. ugr.es For instance, the transformation of mirabilite to thenardite upon heating can be tracked by observing the changes in the XRD profiles. researchgate.net Research has shown that thenardite can exist in different phases (III and V) which can be identified through their XRD patterns. researchgate.net The phase transitions between these polymorphs have been extensively studied using temperature-controlled XRD, confirming the existence of phases I, II, III, and V. iucr.orgiucr.org The technique is also crucial in studying the formation of this compound in various matrices, such as building materials, where it can cause significant damage. taylorandfrancis.com

Microscopic Analysis of Hydration and Dehydration Dynamics

The dynamic processes of this compound hydration and dehydration are critical to understanding its behavior, particularly in contexts like the weathering of stone and building materials. oup.com Advanced microscopic techniques are essential for observing these phenomena in real-time and at high resolution.

Environmental Scanning Electron Microscopy (ESEM) is a powerful tool for studying the hydration and dehydration of this compound because it allows for the observation of samples in a gaseous environment, typically water vapor, without the need for coating. publicationslist.orgunm.edu This capability is crucial for observing the dynamic interactions between this compound crystals and atmospheric humidity. thermofisher.comresearchgate.net

ESEM studies have revealed that when anhydrous this compound (thenardite) crystals are exposed to water vapor, they initially form a protective skin of this compound decahydrate (mirabilite). publicationslist.orgresearchgate.net This skin can inhibit complete hydration until enough liquid water is present to dissolve it. publicationslist.orgresearchgate.net The technique has also been used to observe the dissolution of thenardite followed by the crystallization of mirabilite. psu.edu Furthermore, ESEM allows for the in-situ observation of how changes in relative humidity and temperature drive the transformation between anhydrous and hydrated phases. thermofisher.compublicationslist.org These observations are vital for understanding the mechanisms of salt weathering in porous materials. ugr.es

In situ ESEM allows for the direct visualization of crystal formation and breakdown at the micron scale. publicationslist.orgresearchgate.net Researchers have observed the dehydration of mirabilite, which results in the formation of sub-micron aggregates of thenardite. publicationslist.orgresearchgate.net This process is significant as it creates a high-surface-area substrate that can readily dissolve and recrystallize, leading to damage in porous materials. oup.com

Conversely, the hydration process, observed in situ, often involves the dissolution of thenardite followed by the rapid crystallization of mirabilite, rather than a direct solid-state hydration. psu.edupublicationslist.org These dynamic ESEM experiments have shown that the direct precipitation of thenardite can occur at temperatures below its normal transition point, which may have significant implications for salt damage. publicationslist.org The ability to cycle the relative humidity within the ESEM chamber provides a means to simulate environmental conditions and observe the resulting changes in crystal morphology and phase. publicationslist.org

Thermal Analysis Techniques for Phase Transitions

Thermal analysis techniques are fundamental for characterizing the phase transitions of this compound, which are often associated with significant energy changes. unipd.it These methods provide quantitative data on transition temperatures and latent heats.

Differential Scanning Calorimetry (DSC) is a key technique used to measure the heat flow associated with phase transitions in this compound as a function of temperature. researchgate.net It can accurately determine both the temperature at which a phase change occurs and the latent heat of that transition. nih.gov

Anhydrous this compound exhibits a complex polymorphism with at least five different phases (I-V). iucr.orgresearchgate.net DSC studies have been instrumental in investigating the transitions between these phases. For instance, the transition from phase V to phase I upon heating is characterized by a distinct endothermic peak in the DSC curve, with an onset temperature around 240.6°C. researchgate.net On cooling, the transitions from phase I to II and then to phase III can be observed as separate exothermic peaks. iucr.org

This compound decahydrate (mirabilite) is also studied using DSC, as it is a promising phase change material for thermal energy storage. cip.com.cn Its phase change temperature is around 32.4°C, with a high latent heat of fusion. nih.govcip.com.cn However, it suffers from issues like supercooling and phase separation. nih.govcip.com.cn DSC is used to evaluate the effectiveness of additives in mitigating these problems by measuring the changes in melting and crystallization behavior. nih.govnih.gov For pure this compound decahydrate, the melting enthalpy has been measured to be around 208.2 J/g at a phase change temperature of about 33.1°C. nih.gov The crystallization enthalpy is often lower, indicating incomplete crystallization due to supercooling. nih.gov

Thermoanalytical Investigations of Hydrate (B1144303) Transitions

Thermoanalytical methods are crucial for characterizing the phase transitions of this compound hydrates. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) provide detailed insights into the temperature, enthalpy, and mass changes associated with dehydration and hydration events. hitachi-hightech.com These investigations are fundamental to understanding the behavior of this compound in various applications, particularly in thermal energy storage. tue.nl

Detailed research has established that the transitions between hydrated and anhydrous forms of this compound are complex and can involve multiple stable and metastable phases. The most studied transition is the dehydration of this compound decahydrate (mirabilite) to the anhydrous form (thenardite). osti.gov

Research Findings:

Investigations using DSC and DTA show that the dehydration of this compound decahydrate is an endothermic process. researchgate.net The transition from the decahydrate to the anhydrous form has been precisely measured and is established as a reliable temperature fixed point. nih.gov Early, meticulous studies by Richards and Wells established the transition temperature at 32.383 ± 0.001 °C, a value later confirmed by Dickinson and Mueller at the National Bureau of Standards as 32.384 ± 0.003 °C. nist.gov More recent studies using modern techniques report this transition occurring at 32.374 °C. nih.gov This transition is recognized as an incongruent melting, where the decahydrate decomposes to form the anhydrous salt and a saturated aqueous solution.

TGA is used to quantify the mass loss associated with the release of water of hydration. nih.gov For this compound decahydrate (Na₂SO₄·10H₂O), the complete dehydration to anhydrous this compound (Na₂SO₄) corresponds to a theoretical mass loss of 55.9%. TGA experiments confirm this mass loss occurs in a distinct step at the transition temperature. osti.gov

The study of these hydrate transitions is often complicated by phenomena like supercooling, where the liquid phase can be cooled below the equilibrium transition temperature without solidifying. ornl.govaip.org This is a critical challenge for the application of this compound decahydrate as a phase-change material for thermal energy storage, and various analytical techniques are employed to understand and mitigate this effect. aip.orgcip.com.cn

The table below summarizes key findings from thermoanalytical investigations into the hydrate and polymorphic transitions of this compound.

| Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) | Analytical Method(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Na₂SO₄·10H₂O → Na₂SO₄ + Saturated Solution | 32.374 - 32.384 | >200 J/g | DSC, DTA, Platinum Resistance Thermometry | Incongruent melting; serves as a temperature fixed point. | nih.govnist.govcip.com.cn |

| Na₂SO₄·7H₂O → Na₂SO₄ | 23.465 ± 0.004 | Not specified | Platinum Resistance Thermometry | Transition of a metastable hydrate. | nist.gov |

| Na₂SO₄ (V) → Na₂SO₄ (I) | Onset: 240.6, Peak: 248.3 | Not specified | DSC | Endothermic polymorphic transition between anhydrous forms. | researchgate.net |

| Dehydration of Na₂SO₄·10H₂O | Begins ~32.4 | Not applicable | TGA | Shows distinct mass loss corresponding to the removal of water molecules. | osti.govresearchgate.net |

Chemical Reactivity and Transformation Mechanisms

Hydration and Dehydration Mechanisms and Kinetics

The transformation between anhydrous sodium sulfate (B86663) (thenardite) and its hydrated forms, primarily sodium sulfate decahydrate (B1171855) (mirabilite), is a complex process governed by distinct mechanisms and kinetic factors. The pathway of hydration or dehydration is heavily dependent on the ambient environmental conditions, particularly relative humidity (RH) and temperature.

Formation of Decahydrate Skin and its Implications

When large crystals of anhydrous this compound are exposed to water vapor, a notable phenomenon is the initial formation of a "skin" of this compound decahydrate on the crystal surface. publicationslist.orgresearchgate.net This layer can act as a nonporous, protective crust that effectively blocks or slows down the complete hydration of the underlying anhydrous crystal. publicationslist.orgscispace.com

The implication of this skin formation is that further hydration is significantly hindered until sufficient liquid water is present to dissolve the decahydrate layer. publicationslist.orgresearchgate.net This means that even at high relative humidities (greater than 90%), the hydration of thenardite by water vapor alone can be impeded. scispace.com The process highlights a key difference in the initial rates of hydration and dehydration; the initial hydration of a large crystal is often much slower than the dehydration of a decahydrate crystal under similar rates of humidity change. publicationslist.orgresearchgate.net However, when the salt is contained within a porous material, the hydration reaction is less likely to be blocked, which is presumed to be due to the partial dissolution of the salt in water that condenses within the pore system at high RH. scispace.com

Solid-State Hydration Reactions

Hydration of this compound can occur directly as a solid-state reaction, where the anhydrous form converts to a hydrated phase without first dissolving. nih.gov Research using X-ray diffractometry under controlled humidity and temperature has demonstrated that the hydration of the anhydrous polymorph Na₂SO₄(V) to form this compound decahydrate can proceed rapidly as a true solid-state reaction. nih.gov This transformation occurs without the deliquescence (dissolving in absorbed atmospheric water) of the initial anhydrous phase. nih.gov

Studies have confirmed that hydration and dehydration reactions are accessible at room temperature in the solid state. osti.gov However, these solid-state reactions can be sluggish and may not be completely reversible on short time scales under ambient temperature and humidity conditions. osti.gov

Through-Solution Hydration Mechanisms

Above a certain threshold of relative humidity, known as the deliquescence relative humidity (DRH), the hydration mechanism shifts to a "through-solution" process. d-nb.info This mechanism involves a two-stage pathway:

Deliquescence : The anhydrous or lower hydrate (B1144303) salt absorbs enough moisture from the air to dissolve, forming a saturated aqueous solution. publicationslist.orgd-nb.info

Crystallization : The higher hydrated phase, typically this compound decahydrate, then precipitates from this supersaturated solution. publicationslist.orgd-nb.inforesearchgate.net

This through-solution mechanism significantly accelerates the hydration reaction compared to solid-state pathways. d-nb.info For instance, during the hydration of anhydrous Na₂SO₄ at 92% RH and 23°C, small crystals were observed to dissolve first, and only after about three hours did the larger crystals begin to hydrate to Na₂SO₄·10H₂O as the medium-sized crystals dissolved. d-nb.info This demonstrates that the transition often involves the dissolution of the anhydrous phase and the subsequent crystallization of the decahydrate. researchgate.net

Influence of Humidity and Temperature on Hydration/Dehydration Rates

The rates of hydration and dehydration are strongly influenced by ambient humidity and temperature. The driving force for the reaction is generally the difference between the ambient RH and the equilibrium RH for a specific hydrate transition. tue.nl A larger difference typically leads to a faster reaction rate. tue.nl

Humidity : The rate of water uptake and the resulting water content increase as relative humidity rises. d-nb.info Below the deliquescence humidity of the anhydrous salt, the formation of the decahydrate is extremely slow. d-nb.info One study identified a critical relative humidity of 75% as an inflection point for hydration/dehydration reactions, with rates becoming more rapid as the humidity deviates further above or below this value. researchgate.netresearchgate.net Research has also shown a hysteresis in the reactions; hydration of thenardite to mirabilite is very sluggish and may not begin until at least 85% RH, whereas the dehydration of mirabilite occurs at a lower threshold of approximately 76% RH. osti.gov

Temperature : Temperature is a critical parameter, defining the stability fields of the different phases. The transition from anhydrous this compound to this compound decahydrate can only occur at temperatures below the invariant point of 32.374 °C (90.273 °F). d-nb.infonih.govnist.gov Above this temperature, the decahydrate is not stable and will decompose. d-nb.infonih.gov

The interplay between temperature and humidity dictates which hydrate is stable and the kinetic favorability of its formation, as illustrated in the phase diagram for the Na₂SO₄-H₂O system. tue.nl

Phase Equilibria and Phase Diagrams

Phase diagrams are essential tools for understanding the conditions under which different solid phases of this compound and its hydrates exist in equilibrium with a liquid or vapor phase. They map out the stable phases as a function of variables like temperature, pressure, and composition. For this compound, this includes various anhydrous polymorphs (e.g., Na₂SO₄(V), Na₂SO₄(III)) and hydrates like the decahydrate and the metastable heptahydrate. tue.nl The transition temperature between the anhydrous form and the decahydrate is a key feature, established at approximately 32.374 °C. nih.govnist.gov

Ternary Phase Diagrams (e.g., Na₂SO₄-NaCl-H₂O systems)

In systems containing more than two components, ternary phase diagrams are used to represent the phase equilibria. The Na₂SO₄-NaCl-H₂O system is a common example, relevant to various industrial and natural processes. A ternary phase diagram at a constant temperature and pressure shows the composition regions where different solid phases are in equilibrium with a saturated aqueous solution. researchgate.netnih.gov

These diagrams typically feature:

Crystallization Fields : These are areas on the diagram representing composition ranges where a single solid phase (e.g., NaCl, Na₂SO₄, or Na₂SO₄·10H₂O) will crystallize from the solution. researchgate.netnih.gov In the Na₂SO₄-NaCl-H₂O system at 298.15 K (25 °C), there are distinct crystallization regions for solid NaCl, solid Na₂SO₄ (thenardite), and solid Na₂SO₄·10H₂O (mirabilite). nih.gov

Univariant Curves : These are the lines that form the boundaries between the crystallization fields. Along these curves, the solution is saturated with respect to two solid phases. researchgate.netnih.gov

Invariant Point : This is a point where three crystallization fields meet. At this specific composition and temperature, the aqueous solution is in equilibrium with three solid phases. researchgate.netnih.gov

The table below presents the solubility data for the Na₂SO₄-NaCl-H₂O ternary system at 298.15 K (25 °C) and atmospheric pressure, illustrating the boundaries of the different phase regions. nih.gov

| Point | Mass Fraction NaCl (%) | Mass Fraction Na₂SO₄ (%) | Equilibrium Solid Phase(s) |

|---|---|---|---|

| A | 26.51 | 0.00 | NaCl |

| B | 25.80 | 1.57 | NaCl + Na₂SO₄·10H₂O |

| C | 24.31 | 2.98 | NaCl + Na₂SO₄·10H₂O |

| E1 | 22.91 | 4.75 | NaCl + Na₂SO₄ + Na₂SO₄·10H₂O |

| D | 16.82 | 4.88 | Na₂SO₄ + Na₂SO₄·10H₂O |

| E2 | 5.13 | 17.96 | Na₂SO₄ + Na₂SO₄·10H₂O |

| F | 0.00 | 21.84 | Na₂SO₄·10H₂O |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na₂SO₄ |

| This compound decahydrate | Na₂SO₄·10H₂O |

| Sodium chloride | NaCl |

| Thenardite | Na₂SO₄ |

| Mirabilite | Na₂SO₄·10H₂O |

Quadruple Point Analysis in Hydrate Systems

In the context of the this compound-water (Na₂SO₄:H₂O) system, a quadruple point represents a specific temperature and pressure at which four phases coexist in equilibrium. For this two-component system, the four phases are typically the liquid solution, water vapor, and two different solid phases of this compound, such as the anhydrous form (thenardite) and a hydrate like the decahydrate (mirabilite). nist.govnih.gov According to the Gibbs Phase Rule, for a two-component system, a quadruple point has zero degrees of freedom, meaning it occurs at a unique, unchangeable temperature and pressure. nist.gov

The transition between this compound decahydrate (Na₂SO₄·10H₂O) and anhydrous this compound (Na₂SO₄) is a well-studied example of an incongruent melting point, which gives rise to a quadruple point. nist.govnih.govresearchgate.net This transition occurs at approximately 32.374 °C (90.273 °F). nist.govnih.govresearchgate.net At this specific temperature, the decahydrate, the anhydrous salt, the saturated aqueous solution, and water vapor are all in equilibrium. nist.gov This fixed temperature makes the this compound hydrate system a reliable temperature standard for applications like calibrating thermometers in biomedical laboratories. nist.govnih.govresearchgate.net

The phase diagram for the Na₂SO₄:H₂O system illustrates this phenomenon. nist.govnih.govresearchgate.net When a solution with a this compound concentration of 33.2% or more by weight is cooled from a temperature above 40°C, it will begin to form crystalline decahydrate at about 32.4°C. The temperature will remain constant at this point until either all the water is consumed (if the initial Na₂SO₄ concentration is above 44.1%) or the anhydrous phase is depleted. nist.gov This stability at the quadruple point is a key characteristic of incongruent transitions. nist.gov

Besides the stable decahydrate, this compound can also form a metastable heptahydrate (Na₂SO₄·7H₂O). youtube.com The solubility curve of this metastable form can also be represented on the phase diagram, leading to metastable quadruple points if the system is carefully cooled to avoid the formation of the stable decahydrate. youtube.com

Table 1: Established Transition Temperatures for Salt Hydrate Systems

| Salt Hydrate System | Transition Temperature (°C) |

| This compound decahydrate (Na₂SO₄·10H₂O) to Anhydrous (Na₂SO₄) | 32.374 nist.govnih.govresearchgate.net |

| Potassium fluoride (B91410) dihydrate (KF·2H₂O) to Anhydrous (KF) | 41.422 nist.govnih.gov |

| Disodium (B8443419) phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) to Dihydrate (Na₂HPO₄·2H₂O) | 48.222 nist.govnih.gov |

This table presents established hydrate transition temperatures that serve as fixed points for thermometry.

Interactions with Other Chemical Species

Co-ionization Effects with Other Salts

When this compound is present in a solution with other salts, such as sodium chloride (NaCl), a co-ionization effect can be observed. This effect influences the solubility of both salts. In the pseudo-ternary Na₂SO₄-NaCl-H₂O system, it has been noted that the presence of NaCl decreases the solubility of Na₂SO₄. mdpi.com This phenomenon arises because both salts dissociate in water, releasing a common ion, Na⁺. According to Le Chatelier's principle, the increase in the concentration of the common sodium ion shifts the dissolution equilibrium of this compound to the left, favoring the solid, undissolved state and thus reducing its solubility. mdpi.com

This interaction is significant in processes like fractional crystallization, which is used to separate and recover salts from high-salinity wastewater. mdpi.com The phase diagram for the Na₂SO₄-NaCl-H₂O system between 303.15 K and 333.15 K shows a co-saturation point, two distinct solubility curves, and three crystallization zones, with the crystallization zone for Na₂SO₄ being larger than that of NaCl. mdpi.com This indicates that NaCl has a pronounced effect on the crystallization of Na₂SO₄.

Research has also explored the impact of different salt combinations on biological systems. For instance, in studies on forage species, the growth of plants was significantly affected by high concentrations of NaCl and Na₂SO₄, while salts like potassium chloride (KCl) and potassium sulfate (K₂SO₄) had less impact. researchgate.net The uptake of sodium ions by the plants increased with higher levels of both NaCl and Na₂SO₄ in the nutrient solution. researchgate.net This demonstrates that the co-presence of these salts and their constituent ions has measurable effects on biological processes.

Salting-Out Effects